molecular formula C17H17BrN4O B12009177 6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 364627-94-1

6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12009177
CAS No.: 364627-94-1
M. Wt: 373.2 g/mol
InChI Key: WQOHVEUWLNPAEG-UHFFFAOYSA-N
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Description

6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrano[2,3-c]pyrazoles. This compound is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, bromophenyl, tert-butyl, and carbonitrile, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a multicomponent reaction (MCR) involving the following starting materials:

  • 3-bromobenzaldehyde
  • Malononitrile
  • Ethyl acetoacetate
  • Hydrazine hydrate

A typical synthetic route involves the following steps:

    Condensation Reaction: 3-bromobenzaldehyde reacts with malononitrile in the presence of a base (e.g., piperidine) to form 3-bromobenzylidenemalononitrile.

    Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate and hydrazine hydrate to form the desired pyrano[2,3-c]pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of efficient catalysts, such as CoCeO2 nanoparticles, and environmentally friendly solvents like water .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Primary amines

    Substitution: Azido or thio-substituted derivatives

Scientific Research Applications

6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-bromophenyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.

Properties

CAS No.

364627-94-1

Molecular Formula

C17H17BrN4O

Molecular Weight

373.2 g/mol

IUPAC Name

6-amino-4-(3-bromophenyl)-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C17H17BrN4O/c1-17(2,3)14-13-12(9-5-4-6-10(18)7-9)11(8-19)15(20)23-16(13)22-21-14/h4-7,12H,20H2,1-3H3,(H,21,22)

InChI Key

WQOHVEUWLNPAEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)Br

Origin of Product

United States

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